molecular formula C9H8FNO B8539855 2-(5-Fluoropyridin-2-yl)but-3-yn-2-ol

2-(5-Fluoropyridin-2-yl)but-3-yn-2-ol

Cat. No.: B8539855
M. Wt: 165.16 g/mol
InChI Key: JJUPPHKZNMIUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Fluoropyridin-2-yl)but-3-yn-2-ol is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

2-(5-fluoropyridin-2-yl)but-3-yn-2-ol

InChI

InChI=1S/C9H8FNO/c1-3-9(2,12)8-5-4-7(10)6-11-8/h1,4-6,12H,2H3

InChI Key

JJUPPHKZNMIUAL-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)(C1=NC=C(C=C1)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This compound was prepared according to a procedure similar to that described in Procedure C. In a 100-mL 3-necked round-bottom flask, s-BuLi (1.3M in hexane 10 mL) was added dropwise into a solution of 2-bromo-5-fluoropyridine (1.76 g, 10.00 mmol, 1.00 equiv) in ethyl ether (20 mL) under −76° C. The resulting solution was stirred for 1 h, then 4-(trimethylsilyl)but-3-yn-2-one (1.54 g, 10.98 mmol, 1.10 equiv) was added. The resulting solution was stirred for 2 h at −76° C. The reaction was then quenched by the addition of 10 mL of NH4Cl (sat., aq.). The resulting solution was extracted with 3×20 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 1×20 mL of brine. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 2.2 g (crude) of 2-(5-fluoropyridin-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol as brown oil. In a 50-mL round-bottom flask, potassium carbonate (2.8 g, 20.29 mmol, 2.19 equiv) was added batchwise into a solution of 2-(5-fluoropyridin-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol (2.2 g, 9.27 mmol, 1.00 equiv) in methanol (25 mL). The resulting solution was stirred for 2 h at room temperature. When completed monitored by TLC and LCMS, solvent was concentrated under vacuum. The residue was diluted with 20 mL of water. The resulting solution was extracted with 3×20 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 1×20 mL of brine. The solids were filtered out. The resulting solution was dried over anhydrous sodium sulfate and concentrated under vacuum, the residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10). This resulted in 700 mg (46%) of 2-(5-fluoropyridin-2-yl)but-3-yn-2-ol as a light brown solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
2-(5-fluoropyridin-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-(5-fluoropyridin-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol (1 g, 4.21 mmol) and potassium fluoride (987 mg, 16.99 mmol) in methanol (10 mL) was stirred for 2 hr at 50° C. The resulting solution was diluted with ethyl acetate (20 mL) and the solid material was removed by filtration. The filtrate was concentrated in vacuo to give 600 mg (86%) of the title compound as yellow oil: LC-MS: m/z=+166 (M+H)+.
Name
2-(5-fluoropyridin-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
987 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
86%

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